2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with AChE by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly hydrolyzed by AChE, terminating the signal transmission. The inhibition of ache by the compound leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .
Result of Action
The result of the compound’s action is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This could potentially improve cognitive function, making the compound a potential candidate for the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the oxadiazole intermediate with an appropriate acylating agent, such as acetic anhydride or an acyl chloride.
Attachment of the phenylbutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxadiazole-acetamide intermediate reacts with a halogenated phenylbutane derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylbutan-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- N-(4-phenylbutan-2-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- N-(4-phenylbutan-2-yl)-2-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the phenylbutan-2-yl and p-tolyl groups, which can impart specific electronic and steric properties
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-12-18(13-9-15)21-24-23-20(26-21)14-19(25)22-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPYIHURYTXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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